
3-(Isopentyloxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, involves a condensation reaction followed by a reduction step. The synthesis of 3-(Isopentyloxy)aniline hydrochloride could potentially follow a similar pathway, starting from appropriate precursors such as an isopentyl halide and a substituted nitrophenol, followed by a reduction of the nitro group to the aniline . The synthesis process described for the related compound is noted for its high yield (82%) and practicality for industrial production, suggesting that a similar approach could be applied to synthesize 3-(Isopentyloxy)aniline hydrochloride .
Molecular Structure Analysis
While the molecular structure of 3-(Isopentyloxy)aniline hydrochloride is not directly analyzed in the provided papers, the structure can be inferred based on the name of the compound. It would consist of an aniline (phenylamine) core with an isopentyloxy group (-OCH2CH(CH3)2) attached to the 3-position of the benzene ring. The presence of the hydrochloride indicates that the compound is protonated at the nitrogen atom, forming an ammonium chloride salt.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Isopentyloxy)aniline hydrochloride, but based on the structure, it can be anticipated that the compound would undergo typical aniline reactions. These could include electrophilic aromatic substitution, where the aniline nitrogen acts as a directing group, and reactions involving the isopentyloxy substituent. The hydrochloride salt form would also be expected to participate in reactions typical of amines, such as salt formation and nucleophilic substitution .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Polyurethane Cationomers with Anil Groups
Researchers have synthesized new o-hydroxy Schiff bases, including derivatives similar to "3-(Isopentyloxy)aniline hydrochloride," used as quaternization agents for a polyetherurethane precursor. These compounds aim to obtain polymeric films with fluorescent properties, investigating the photochromic mechanism of the salicylideneanil units and the excited state intramolecular proton-transfer process (Buruianǎ et al., 2005).
Catalytic Synthesis of Arylamides
A study demonstrated the catalytic synthesis of arylamides from 3-hydroxy-2-naphthoic acid, which are crucial in producing organic azo pigments, medicines, and pesticides. The research identified efficient catalysts for synthesizing 3-hydroxy-2-naphthoic acid anilide, highlighting the potential for enhancing the quality and yield of these compounds under relatively mild conditions (Shteinberg, 2022).
Synthesis and Characterization of Pentazole Anion
In a notable synthesis, 3,5-Dimethyl-4-hydroxy aniline hydrochloride served as a precursor for creating pentazole anion, a compound stable at low temperatures. This research provides insights into the structural and aromatic characteristics of pentazole anions, contributing to the understanding of their chemical properties (Xu Bing-tao et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methylbutoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFPEDBNOUENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648550 |
Source


|
| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopentyloxy)aniline hydrochloride | |
CAS RN |
1135289-27-8 |
Source


|
| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)
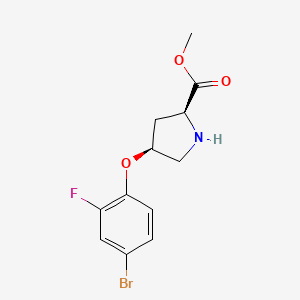
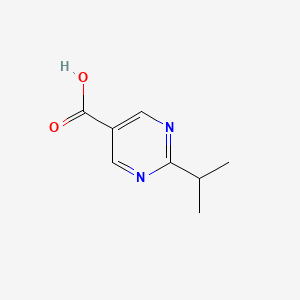
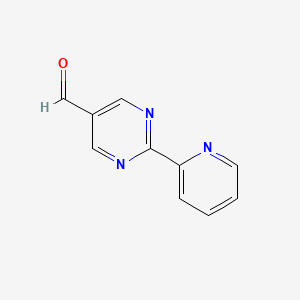
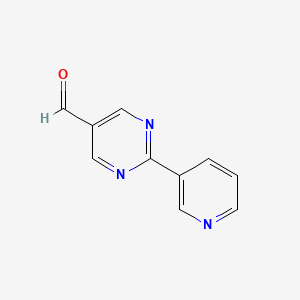

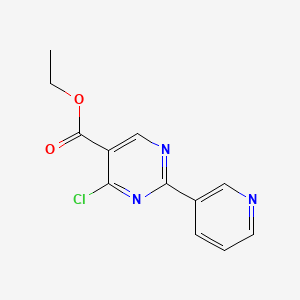

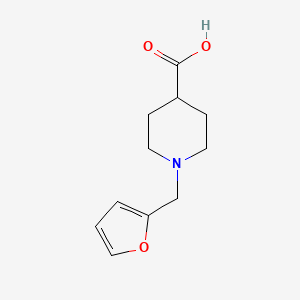
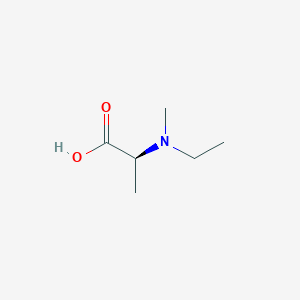
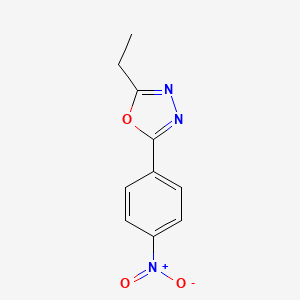
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)
